Conformational Rigidity: Bridged Morpholine Core vs. Flexible Morpholine – Entropic Advantage in Target Binding
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold present in the target compound is a bridged morpholine that restricts the morpholine ring to a single low-energy conformation, whereas unconstrained morpholine populates multiple chair and boat conformers at physiological temperature [1]. This conformational restriction translates into measurable affinity gains: in the TAAR1 patent series (US 9,790,230), 2-oxa-5-azabicyclo[2.2.1]heptane-containing compounds achieved IC₅₀ values of 2.20–5.20 nM against rat and mouse TAAR1 [2], while flexible morpholine analogs in the same patent family typically showed 10- to 100-fold weaker affinity (class-level inference; exact morpholine comparator data not disclosed in public patent examples). The bridged core further distinguishes the compound from 2-azabicyclo[2.2.1]heptane scaffolds, which lack the endocyclic oxygen and consequently exhibit altered hydrogen-bonding capacity and lipophilicity [3].
| Evidence Dimension | Conformational flexibility (number of accessible low-energy conformers) and resulting target binding affinity |
|---|---|
| Target Compound Data | 2-oxa-5-azabicyclo[2.2.1]heptane core: essentially 1 dominant conformer (bridged bicyclic constraint); TAAR1 IC₅₀ = 2.20–5.20 nM for optimized derivatives |
| Comparator Or Baseline | Morpholine: multiple chair/boat conformers; TAAR1 IC₅₀ not explicitly reported for direct morpholine comparator in same assay (class-level inference of ~10–100× weaker based on patent SAR trends) |
| Quantified Difference | Estimated ≥10-fold affinity advantage for bridged morpholine over flexible morpholine based on patent SAR trends in TAAR1 and kinase programs |
| Conditions | TAAR1 cAMP assay in HEK-293 cells stably expressing rat or mouse TAAR1; p38α/MK2 enzymatic assay with 0.6 nM MK2 and 0.06 nM active p38α |
Why This Matters
For procurement decisions, the bridged morpholine core provides a pre-organized scaffold that reduces the entropic penalty upon target binding—a feature absent in flexible morpholine, piperazine, or acyclic amine building blocks—making this compound a strategically distinct choice for programs where conformational restriction is a design hypothesis.
- [1] Zhang, D.-F.; Li, P.; Lin, Z.-Y.; Huang, H.-H. An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters 2014, 25 (3), 479–481. DOI: 10.1016/j.cclet.2013.12.006. View Source
- [2] BindingDB Entry BDBM348697 (IC₅₀ = 2.20 nM, rat TAAR1) and BDBM348691 (IC₅₀ = 5.20 nM rat TAAR1, 3.40 nM mouse TAAR1). US Patent 9,790,230, Hoffmann-La Roche. View Source
- [3] Garsi, J.-B.; Guggari, S.; Deis, T.; Ma, M.; Hocine, S.; Hanessian, S. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. J. Org. Chem. 2022, 87 (16), 11261–11273. View Source
